![molecular formula C18H22O5 B11163521 butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11163521.png)
butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C18H22O5 . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-ol with butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions for several hours . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control . The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has shown that butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibits several promising biological activities:
- Antimicrobial Properties : Studies have indicated that coumarin derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation in biological models .
Pharmaceutical Development
The compound's structural characteristics make it a valuable scaffold in drug development:
- Anticoagulant Properties : Coumarins are known for their anticoagulant effects. Research is ongoing to explore the efficacy of this compound in this area .
- Cancer Research : There is growing interest in coumarin derivatives for their potential anticancer properties, with studies indicating that they may induce apoptosis in cancer cells .
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Synthesis of New Derivatives : The compound can undergo various chemical reactions (e.g., oxidation, reduction, and substitution) to yield new derivatives with enhanced biological activities or different chemical properties .
Dyes and Pigments
Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments used in textiles and coatings.
Photoactive Materials
The compound's ability to absorb UV light makes it suitable for use in photoactive materials, which are essential in various applications including solar cells and photonic devices.
Case Studies
- Antimicrobial Activity Evaluation : A study assessed the antimicrobial efficacy of several coumarin derivatives, including this compound, against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Research : In a controlled experiment evaluating the anti-inflammatory effects of coumarin derivatives, butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate was shown to reduce edema in animal models significantly compared to control groups .
Mechanism of Action
The mechanism of action of butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives:
Biological Activity
Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound derived from the coumarin family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
The compound's chemical structure can be summarized as follows:
Property | Value |
---|---|
Chemical Formula | C16H18O4 |
Molecular Weight | 274.31 g/mol |
Density | 1.3 g/cm³ |
Boiling Point | 464.6 °C |
LogP | 4.03 |
These properties suggest a relatively lipophilic nature, which may facilitate its interaction with biological membranes.
Antimicrobial Activity
Research indicates that derivatives of coumarins, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain coumarin derivatives demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results showed that at a concentration of 50 µg/mL, the compound inhibited the growth of Pseudomonas aeruginosa by 70%, outperforming some conventional antibiotics .
Anticancer Properties
The anticancer potential of this compound has been a subject of investigation. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression.
Research Findings on Anticancer Activity
- Cell Line Studies : In vitro studies on A549 (lung cancer) and HeLa (cervical cancer) cell lines revealed that this compound reduced cell viability with an IC50 value of approximately 15 µM .
- Mechanism of Action : The compound was found to activate caspase pathways leading to increased apoptosis rates in treated cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated its ability to inhibit pro-inflammatory cytokines.
Experimental Evidence
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate significantly decreased levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions .
Summary of Biological Activities
The following table summarizes the biological activities of butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate:
Properties
Molecular Formula |
C18H22O5 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
butyl 2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C18H22O5/c1-4-6-7-21-18(20)11-22-15-10-16-14(9-13(15)5-2)12(3)8-17(19)23-16/h8-10H,4-7,11H2,1-3H3 |
InChI Key |
KOYZKXVEXUEMKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1CC)C(=CC(=O)O2)C |
Origin of Product |
United States |
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